5,6-Dihydro-2H-thiopyran-3-carboxamide
Description
Properties
Molecular Formula |
C6H9NOS |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
3,6-dihydro-2H-thiopyran-5-carboxamide |
InChI |
InChI=1S/C6H9NOS/c7-6(8)5-2-1-3-9-4-5/h2H,1,3-4H2,(H2,7,8) |
InChI Key |
QFLOWICRYXBTBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(=C1)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
A. Dihydrothiophene-carboxamides ()
The three compounds below feature a five-membered dihydrothiophene ring with carboxamide and cyano substituents, differing in aryl groups (e.g., bromophenyl, tolyl):
5-Amino-3-(4-bromophenyl)-4-cyano-N-(phenylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide (5ab) Melting point: 279–281°C Elemental analysis (C/H/N): Calc. 51.48%/3.41%/12.64%; Exp. 51.62%/3.22%/12.98%
5-Amino-4-cyano-N-(phenylcarbamoyl)-3-(p-tolyl)-2,3-dihydrothiophene-2-carboxamide (5ac) Melting point: 253–256°C Elemental analysis (C/H/N): Calc. 63.47%/4.79%/14.80%; Exp. 63.30%/4.91%/15.12%
5-Amino-N-((4-chlorophenyl)carbamoyl)-4-cyano-3-(p-tolyl)-2,3-dihydrothiophene-2-carboxamide (5ad) Melting point: 251–253°C Elemental analysis (C/H/N): Calc. 63.47%/4.79%/14.80%; Exp. 63.30%/4.91%/15.12%
Key differences from 5,6-Dihydro-2H-thiopyran-3-carboxamide :
- Ring size : Dihydrothiophenes (5-membered) vs. thiopyran (6-membered), affecting ring strain and π-conjugation.
- Substituents: The analogs in feature cyano and aryl groups absent in the target compound.
B. 5,6-Dihydro-2,6-dimethyl-2H-thiopyran-3-carboxaldehyde ()
This analog replaces the carboxamide group with an aldehyde and includes methyl substituents:
- Functional groups : Aldehyde (vs. carboxamide) and methyl groups at positions 2 and 4.
- Impact : The aldehyde group increases electrophilicity, while methyl groups enhance steric hindrance.
Physicochemical Properties
A comparative analysis of melting points and elemental composition is summarized below:
| Compound | Melting Point (°C) | C (%) Calc./Exp. | H (%) Calc./Exp. | N (%) Calc./Exp. |
|---|---|---|---|---|
| 5ab (dihydrothiophene-carboxamide) | 279–281 | 51.48/51.62 | 3.41/3.22 | 12.64/12.98 |
| 5ac (dihydrothiophene-carboxamide) | 253–256 | 63.47/63.30 | 4.79/4.91 | 14.80/15.12 |
| 5ad (dihydrothiophene-carboxamide) | 251–253 | 63.47/63.30 | 4.79/4.91 | 14.80/15.12 |
| This compound* | Not reported | Not available | Not available | Not available |
*Data inferred from structural analogs.
Observations :
- Higher aryl substitution (e.g., tolyl in 5ac/5ad) correlates with elevated carbon and nitrogen content.
- The absence of cyano groups in the target compound may reduce polarity compared to analogs in .
Spectroscopic and Reactivity Profiles
- IR/NMR : Dihydrothiophene-carboxamides () show characteristic peaks for NH (3300–3100 cm⁻¹), C=O (1680–1650 cm⁻¹), and C≡N (2200 cm⁻¹). Thiopyran derivatives may exhibit similar carboxamide signals but distinct ring proton shifts due to larger ring size .
- Reactivity : The six-membered thiopyran ring likely exhibits greater conformational flexibility than dihydrothiophenes, influencing nucleophilic substitution and cycloaddition reactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,6-Dihydro-2H-thiopyran-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiopyran precursors with carboxamide derivatives. For example, refluxing 3-cyano-substituted thiopyran intermediates with oxazole-carboxamide in ethanol/piperidine mixtures under controlled pH yields the target compound. Yield optimization requires monitoring reaction time (3–6 hours) and stoichiometric ratios (e.g., 1:1 molar ratio of reactants) . Characterization via TLC and recrystallization (ethanol/water) ensures purity (>95%).
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : X-ray crystallography is critical for confirming stereochemistry and bond angles. For thiopyran derivatives, single-crystal diffraction data (e.g., C13H14S analogs) reveal dihedral angles between the thiopyran ring and carboxamide group, ensuring conformational stability . Complementary techniques include / NMR (e.g., δ 2.5–3.5 ppm for thiopyran protons) and HRMS (e.g., [M+H] at m/z 273.31) .
Q. What theoretical frameworks guide the design of experiments involving this compound?
- Methodological Answer : Research should align with conceptual frameworks such as structure-activity relationships (SAR) or density functional theory (DFT) to predict reactivity. For instance, DFT calculations on electron-deficient thiopyran rings explain nucleophilic attack patterns at the carboxamide site . Hypothesis-driven experiments (e.g., substituent effects on ring strain) must be rooted in these models.
Advanced Research Questions
Q. How can conflicting spectroscopic data for thiopyran-carboxamide derivatives be resolved?
- Methodological Answer : Contradictions in NMR splitting patterns (e.g., unexpected multiplicity in thiopyran protons) may arise from dynamic ring puckering. Variable-temperature NMR (VT-NMR) between 25°C and −40°C can freeze conformational changes, revealing true coupling constants . Cross-validation with IR (C=O stretch at ~1680 cm) and microanalysis (e.g., C: 68.75%, H: 5.48% for C20H19N3O3 analogs) reduces ambiguity .
Q. What factorial design strategies optimize reaction conditions for high-throughput synthesis?
- Methodological Answer : A 2 factorial design evaluates variables like solvent polarity (ethanol vs. THF), temperature (reflux vs. RT), and catalyst loading (piperidine: 0.5–1.0 eq.). Response surface methodology (RSM) identifies optimal parameters. For example, THF increases solubility of hydrophobic intermediates but may reduce yield due to side reactions . DOE software (e.g., JMP) models interactions between factors.
Q. How do computational methods enhance mechanistic understanding of thiopyran-carboxamide reactivity?
- Methodological Answer : Molecular dynamics (MD) simulations track transition states during ring-opening reactions. For this compound, simulations reveal that steric hindrance from 3-methyl substituents slows hydrolysis rates by 40% compared to unsubstituted analogs . QSAR models further correlate logP values (e.g., 2.1–2.5) with bioavailability in biological assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
